1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}ethanone
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Overview
Description
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a methoxy group, a triazole ring, and a sulfanyl group attached to a phenyl ring. This compound is known for its potential bioactive properties and is used in various scientific research applications.
Preparation Methods
The synthesis of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of the necessary starting materials, including the methoxyphenyl and triazole derivatives.
Formation of the intermediate: The methoxyphenyl derivative is reacted with formaldehyde and a triazole derivative to form an intermediate compound.
Final synthesis step: The intermediate is then subjected to further reactions, such as nucleophilic substitution or conjugate addition, to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and methoxy groups but differs in its overall structure and properties.
4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Another triazole derivative with potential bioactive properties.
The uniqueness of 1-{4-methoxy-3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]phenyl}ethan-1-one lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
730997-84-9 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-[4-methoxy-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17-2)10(5-9)6-18-12-13-7-14-15-12/h3-5,7H,6H2,1-2H3,(H,13,14,15) |
InChI Key |
LJLZZXROEYZXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC=NN2 |
Origin of Product |
United States |
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